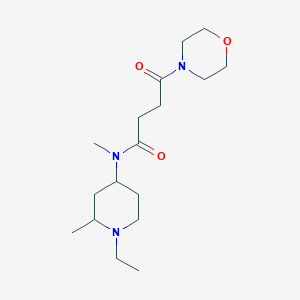
N-(1-ethyl-2-methylpiperidin-4-yl)-N-methyl-4-morpholin-4-yl-4-oxobutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-ethyl-2-methylpiperidin-4-yl)-N-methyl-4-morpholin-4-yl-4-oxobutanamide is a synthetic organic compound characterized by its complex structure, which includes a piperidine ring, a morpholine ring, and a butanamide backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-ethyl-2-methylpiperidin-4-yl)-N-methyl-4-morpholin-4-yl-4-oxobutanamide typically involves multiple steps:
-
Formation of the Piperidine Ring: : The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from 1-ethyl-2-methylpiperidine, the ring can be formed using cyclization agents like phosphorus oxychloride (POCl₃) or sulfuric acid (H₂SO₄).
-
Introduction of the Morpholine Ring: : The morpholine ring is introduced via nucleophilic substitution reactions. A common method involves reacting 4-chlorobutanoyl chloride with morpholine in the presence of a base such as triethylamine (Et₃N) to form the morpholinyl butanamide intermediate.
-
Coupling Reactions: : The final step involves coupling the piperidine and morpholine intermediates. This can be achieved through amide bond formation using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing continuous flow reactors to enhance efficiency and safety.
化学反応の分析
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides. Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
-
Reduction: : Reduction reactions can target the carbonyl group in the butanamide backbone, converting it to an alcohol. Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
-
Substitution: : The compound can undergo nucleophilic substitution reactions, especially at the morpholine ring. Halogenated reagents like bromoethane can be used to introduce new functional groups.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.
Reduction: NaBH₄ in methanol (MeOH) at 0°C.
Substitution: Bromoethane in acetonitrile (MeCN) with potassium carbonate (K₂CO₃) as a base.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Ethyl-substituted morpholine derivatives.
科学的研究の応用
N-(1-ethyl-2-methylpiperidin-4-yl)-N-methyl-4-morpholin-4-yl-4-oxobutanamide has several applications in scientific research:
-
Medicinal Chemistry: : It is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders due to its structural similarity to known neurotransmitter analogs.
-
Biology: : The compound is used in studies involving receptor binding and signal transduction pathways, helping to elucidate mechanisms of action for various biological processes.
-
Industrial Chemistry: : It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of N-(1-ethyl-2-methylpiperidin-4-yl)-N-methyl-4-morpholin-4-yl-4-oxobutanamide involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can modulate receptor activity by binding to the active site, altering the receptor’s conformation and affecting downstream signaling pathways. This modulation can result in either agonistic or antagonistic effects, depending on the receptor type and the biological context.
類似化合物との比較
Similar Compounds
N-(1-ethyl-2-methylpiperidin-4-yl)-N-methyl-4-oxobutanamide: Lacks the morpholine ring, potentially altering its pharmacological profile.
N-(1-ethyl-2-methylpiperidin-4-yl)-N-methyl-4-morpholin-4-ylbutanamide: Similar structure but without the oxo group, which may affect its reactivity and binding affinity.
Uniqueness
N-(1-ethyl-2-methylpiperidin-4-yl)-N-methyl-4-morpholin-4-yl-4-oxobutanamide is unique due to the presence of both the piperidine and morpholine rings, along with the oxobutanamide backbone. This combination of structural features contributes to its distinct pharmacological and chemical properties, making it a valuable compound for research and industrial applications.
特性
IUPAC Name |
N-(1-ethyl-2-methylpiperidin-4-yl)-N-methyl-4-morpholin-4-yl-4-oxobutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H31N3O3/c1-4-19-8-7-15(13-14(19)2)18(3)16(21)5-6-17(22)20-9-11-23-12-10-20/h14-15H,4-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUVXONYFSUIMHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1C)N(C)C(=O)CCC(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H31N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
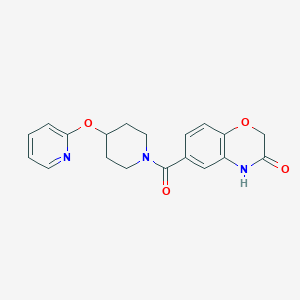

![(1-Propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)-(4-pyridin-2-yloxypiperidin-1-yl)methanone](/img/structure/B6753424.png)
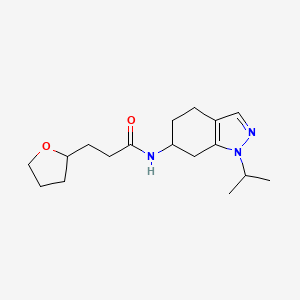
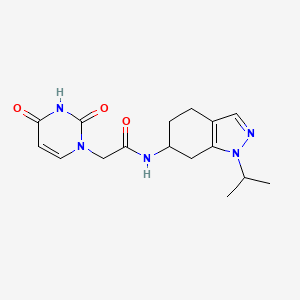
![(4-Benzylsulfonylpiperazin-1-yl)-(7-bicyclo[4.2.0]octa-1,3,5-trienyl)methanone](/img/structure/B6753452.png)
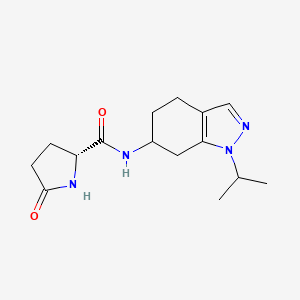
![N-[4-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-thiazol-2-yl]bicyclo[4.2.0]octa-1,3,5-triene-7-carboxamide](/img/structure/B6753455.png)
![N-[1-[2-(1,2-oxazol-3-yl)acetyl]piperidin-4-yl]thiophene-3-carboxamide](/img/structure/B6753457.png)
![N-[4-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-thiazol-2-yl]-2-(1,2-oxazol-3-yl)acetamide](/img/structure/B6753460.png)
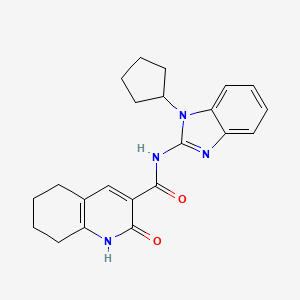
![N-[4-(2-cyclopropyl-1,3-oxazol-5-yl)phenyl]-1-(oxan-2-yl)methanesulfonamide](/img/structure/B6753476.png)
![N-cyclopentyl-2-[4-(oxan-2-ylmethylsulfonylamino)pyrazol-1-yl]acetamide](/img/structure/B6753482.png)
![1-(oxan-2-yl)-N-[4-(1,3-thiazol-2-yl)phenyl]methanesulfonamide](/img/structure/B6753498.png)
